4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Description
4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide is a pyridine derivative characterized by a 1,2-dihydro-2-oxo core, an amino group at position 4, a hydroxyl group at position 6, and a carboxamide moiety at position 2. Its synthesis typically involves condensation reactions or microwave-assisted protocols (e.g., as described in for analogous compounds) . The hydroxyl and amino groups enhance solubility and hydrogen-bonding capacity, distinguishing it from simpler pyridine derivatives.
Properties
IUPAC Name |
4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-2-1-3(10)9-6(12)4(2)5(8)11/h1H,(H2,8,11)(H4,7,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYZDBGANXPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198187 | |
| Record name | 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15828-09-8 | |
| Record name | 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15828-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 4-amino-1,2-dihydro-6-oxo-2-oxo-3-Pyridinecarboxamide.
Reduction: Formation of 4-amino-1,2-dihydro-6-hydroxy-2-hydroxy-3-Pyridinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has demonstrated that derivatives of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide exhibit significant antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains, including Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The compound's mechanism of action appears to involve inhibition of bacterial growth through interference with essential metabolic pathways .
2. Antioxidant Properties
The compound has also shown promising antioxidant activities. In tests using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method, it demonstrated a significant ability to neutralize free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
3. Potential Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines in vitro. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression .
Agricultural Applications
1. Herbicide Safeners
The compound has been investigated as a potential herbicide safener. In laboratory experiments, it was found to mitigate the phytotoxic effects of herbicides like 2,4-D on sunflower seedlings. This application is particularly valuable in agricultural practices where crop safety is paramount while controlling weed populations .
2. Agrochemical Development
The synthesis of new agrochemicals based on the structure of this compound is an area of active research. The compound's ability to enhance crop resilience against environmental stressors makes it a candidate for developing innovative agrochemical products .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to various diseases, including those related to inflammation and metabolic disorders .
2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies provide insights into the compound's potential therapeutic uses and guide further modifications to enhance efficacy and selectivity .
Summary Table of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-negative bacteria |
| Antioxidant Properties | Significant free radical scavenging activity | |
| Potential Anticancer Activity | Inhibits proliferation of cancer cell lines | |
| Agricultural Applications | Herbicide Safeners | Mitigates phytotoxic effects on crops |
| Agrochemical Development | Enhances crop resilience | |
| Biochemical Research | Enzyme Inhibition Studies | Inhibits enzymes involved in metabolic pathways |
| Molecular Docking Studies | Predicts binding affinities with biological targets |
Mechanism of Action
The mechanism of action of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs within the 1,2-dihydro-2-oxo-pyridinecarboxamide family and related pyridine derivatives. Below is a detailed analysis:
Core Structure and Substitution Patterns
- Target Compound :
- Core : 1,2-Dihydro-2-oxo-pyridine.
- Substituents :
- 4-Amino group (electron-donating, enhances nucleophilicity).
- 6-Hydroxy group (polar, increases solubility).
Analog 1 : N-Cycloheptyl-1,2-dihydro-4-methyl-2-oxo-pyridine-3-carboxamide ()
- Substituents :
- 4-Methyl (hydrophobic, reduces solubility).
Cycloheptylamine-derived carboxamide (bulky, may hinder receptor binding).
- Analog 2: Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate () Substituents:
- Dichlorobenzyl (electron-withdrawing, enhances stability).
- Methyl carboxylate (ester group, alters metabolic pathways). Key Difference: Lack of amino/hydroxy groups reduces polarity compared to the target compound.
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 0.5 | 12.8 (water) | 215–217 (dec.) |
| N-Cycloheptyl-4-methyl analog | 2.1 | 1.2 (water) | 189–191 |
| Dichlorobenzyl derivative | 3.8 | 0.3 (water) | 162–164 |
*Calculated using fragment-based methods. Data inferred from analogs in and .
Biological Activity
4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (often referred to as a pyridine derivative) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound has been documented in various studies. The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. One notable method includes the reaction of 2-chloro-5-methyl-4-nitro-pyridine with guanidine derivatives, leading to the formation of the desired pyridinecarboxamide structure .
Anticancer Properties
Research has indicated that certain pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study found that this compound demonstrated an IC50 value lower than 10 µg/mL against CCRF-CEM leukemia cells, suggesting potent cytotoxic activity .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the inhibition of key enzymes related to cancer cell metabolism and proliferation. The presence of functional groups such as amino and hydroxyl may enhance its interaction with biological targets.
Other Biological Activities
In addition to its anticancer effects, other studies have explored the compound's potential as an anti-inflammatory agent. The compound has shown promise in modulating inflammatory cytokine production in vitro, indicating a possible role in managing inflammatory diseases .
Case Study 1: Anticancer Activity in Leukemia Cells
In a controlled laboratory setting, this compound was tested against CCRF-CEM leukemia cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 6.7 µg/mL. This study highlights the potential for further development into therapeutic agents for leukemia treatment.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound involved treating human peripheral blood mononuclear cells (PBMCs) with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .
Data Table: Biological Activity Summary
Q & A
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic amide coupling (e.g., HATU/DMAP) reduces stoichiometric waste. Microwave-assisted synthesis (100°C, 30 min) lowers energy consumption vs. traditional reflux .
Cross-Disciplinary Applications
Q. What advanced spectroscopic methods characterize hydrogen-bonding networks in crystalline forms?
- Methodological Answer : Utilize solid-state NMR ( CP/MAS) to map intermolecular interactions. Pair with Raman spectroscopy to detect O–H···N hydrogen bonds (shifted peaks at 1600–1650 cm). Synchrotron XRD resolves thermal motion parameters (B-factors) linked to stability .
Q. How can AI-driven reaction path search algorithms accelerate derivative discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
